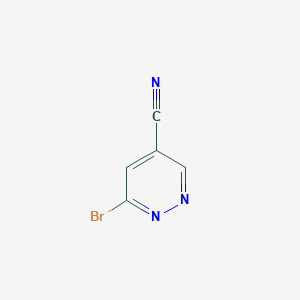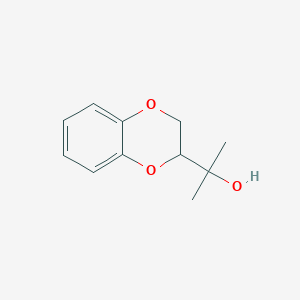
5-bromo-2-(difluoromethyl)-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-(difluoromethyl)-1-benzothiophene (BDFMBT) is a heterocyclic compound belonging to the family of benzothiophenes, which contains a sulfur atom in its ring structure. BDFMBT is of significant interest due to its unique chemical and physical properties and its potential applications in a wide range of scientific research fields. The synthesis of BDFMBT is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
5-bromo-2-(difluoromethyl)-1-benzothiophene has a wide range of applications in scientific research, particularly in the fields of organic chemistry, materials science, and biochemistry. In organic chemistry, this compound has been used as a starting material for the synthesis of various heterocyclic compounds, such as quinolines and thiophenes. In materials science, this compound has been used as a dopant for the fabrication of organic field-effect transistors. In biochemistry, this compound has been used as a fluorescent probe for the detection of various enzymes, such as lipases and proteases.
Mécanisme D'action
The mechanism of action of 5-bromo-2-(difluoromethyl)-1-benzothiophene is not yet fully understood. However, it is believed that the compound interacts with enzymes through hydrogen-bonding and electrostatic interactions, resulting in the inhibition of enzyme activity. Additionally, this compound has been shown to interact with proteins and DNA, suggesting that it may also act as an inhibitor of protein and DNA function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, the compound has been shown to inhibit the activity of certain enzymes, suggesting that it may have an effect on biochemical and physiological processes. Additionally, this compound has been shown to interact with proteins and DNA, suggesting that it may also have an effect on the structure and function of these molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-bromo-2-(difluoromethyl)-1-benzothiophene in laboratory experiments is its low cost and ease of synthesis. Additionally, this compound has been shown to interact with a wide range of enzymes, proteins, and DNA, making it a useful tool for studying biochemical and physiological processes. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is not very stable and can be easily degraded in the presence of light and oxygen. Additionally, the compound can be toxic if ingested, and should be handled with care.
Orientations Futures
The potential applications of 5-bromo-2-(difluoromethyl)-1-benzothiophene in scientific research are vast, and there are many possible future directions for this compound. For example, this compound could be used as a fluorescent probe for the detection of various enzymes, proteins, and DNA. Additionally, this compound could be used to study the structure and function of proteins and DNA, as well as to study the effects of inhibitors on biochemical and physiological processes. Additionally, this compound could be used to develop new organic materials for use in organic electronics and photovoltaics. Finally, this compound could be used as a starting material for the synthesis of various heterocyclic compounds, such as quinolines and thiophenes.
Méthodes De Synthèse
5-bromo-2-(difluoromethyl)-1-benzothiophene can be synthesized in a laboratory setting by reacting 5-bromo-2-fluorobenzonitrile with 1,3-difluorobenzene in the presence of a base catalyst. The reaction is typically carried out in a sealed vessel at a temperature of around 100°C for several hours. The reaction is highly efficient, with yields of up to 99% being reported.
Propriétés
IUPAC Name |
5-bromo-2-(difluoromethyl)-1-benzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLOJTAJWYSOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-methyl-3H-imidazo[4,5-b]pyridin-7-yl}methanamine](/img/structure/B6618249.png)









![1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid](/img/structure/B6618359.png)

